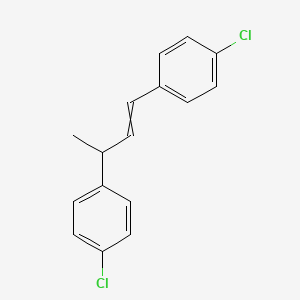
1,1'-(But-1-ene-1,3-diyl)bis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of two 4-chlorobenzene groups connected by a but-1-ene-1,3-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and but-1-ene-1,3-diyl derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A palladium-based catalyst is often employed to facilitate the coupling reaction between the 4-chlorobenzene and the but-1-ene-1,3-diyl linker.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.
化学反应分析
Types of Reactions
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzene groups to less reactive forms.
Substitution: The chlorine atoms in the 4-chlorobenzene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated products or other reduced forms.
Substitution: Products with substituted functional groups replacing the chlorine atoms.
科学研究应用
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-ene-1,3-diyl)bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
1,1’-(But-1-ene-1,3-diyl)bis(4-iodobenzene): Similar structure but with iodine atoms instead of chlorine.
The uniqueness of 1,1’-(But-1-ene-1,3-diyl)bis(4-chlorobenzene) lies in its specific reactivity and properties conferred by the chlorine atoms, which can influence its behavior in chemical and biological systems.
属性
CAS 编号 |
108708-08-3 |
|---|---|
分子式 |
C16H14Cl2 |
分子量 |
277.2 g/mol |
IUPAC 名称 |
1-chloro-4-[3-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(14-6-10-16(18)11-7-14)2-3-13-4-8-15(17)9-5-13/h2-12H,1H3 |
InChI 键 |
ZFEYUKOFZMWPGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


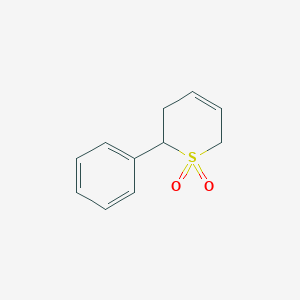
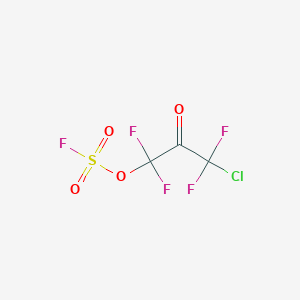
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

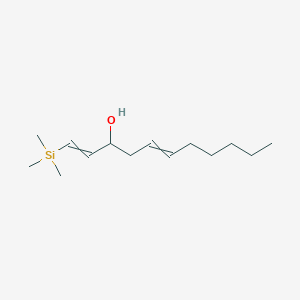
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



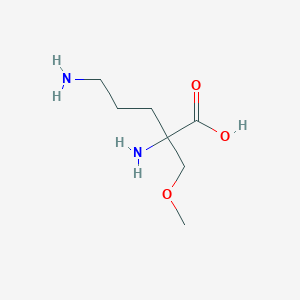
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
